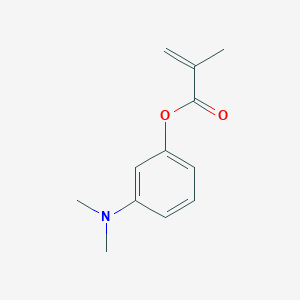
1,1'-Methylenebis(4-tert-butyl-2,5-dimethoxybenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Methylenebis(4-tert-butyl-2,5-dimethoxybenzene) is an organic compound characterized by its unique structure, which includes two tert-butyl groups and two methoxy groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis(4-tert-butyl-2,5-dimethoxybenzene) typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where tert-butyl groups are introduced to the benzene ring using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride . The methoxy groups are then added through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Methylenebis(4-tert-butyl-2,5-dimethoxybenzene) undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups to the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
1,1’-Methylenebis(4-tert-butyl-2,5-dimethoxybenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Studied for its potential use in drug development due to its unique structural features.
Industry: Used in the production of polymers and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1,1’-Methylenebis(4-tert-butyl-2,5-dimethoxybenzene) involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can act as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Di-tert-butyl-2,5-dimethoxybenzene
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
Uniqueness
1,1’-Methylenebis(4-tert-butyl-2,5-dimethoxybenzene) is unique due to the presence of both tert-butyl and methoxy groups, which confer distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it suitable for a broader range of applications .
Propiedades
Número CAS |
65192-90-7 |
|---|---|
Fórmula molecular |
C25H36O4 |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
1-tert-butyl-4-[(4-tert-butyl-2,5-dimethoxyphenyl)methyl]-2,5-dimethoxybenzene |
InChI |
InChI=1S/C25H36O4/c1-24(2,3)18-14-20(26-7)16(12-22(18)28-9)11-17-13-23(29-10)19(25(4,5)6)15-21(17)27-8/h12-15H,11H2,1-10H3 |
Clave InChI |
JAJKSHMJLOAZQD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=C(C(=C1)OC)CC2=CC(=C(C=C2OC)C(C)(C)C)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}pyrimidin-2(1H)-one](/img/structure/B14496664.png)
![(E)-1-Chloro-2-[4-(2,2-dimethylpropoxy)phenyl]diazene](/img/structure/B14496669.png)

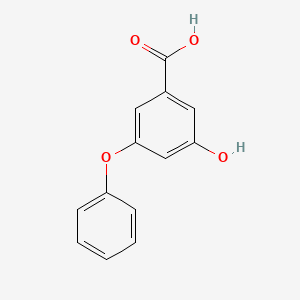
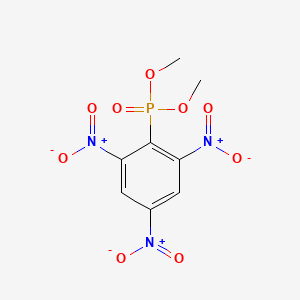
![1,6-Dimethoxybenzo[pqr]tetraphene](/img/structure/B14496730.png)

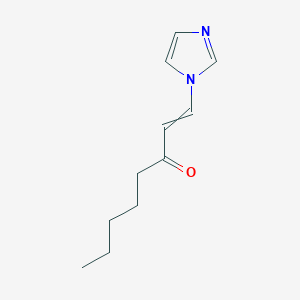
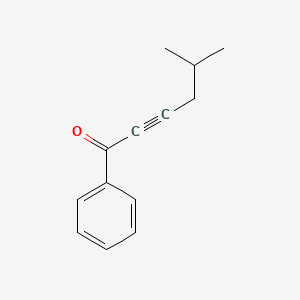

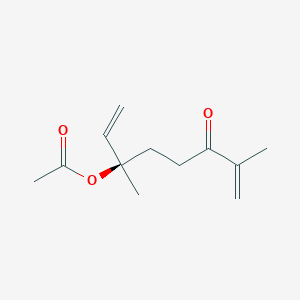
![4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride](/img/structure/B14496756.png)
